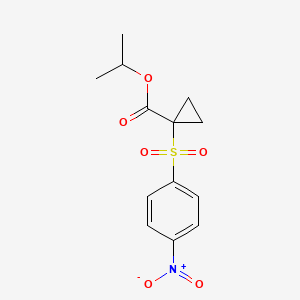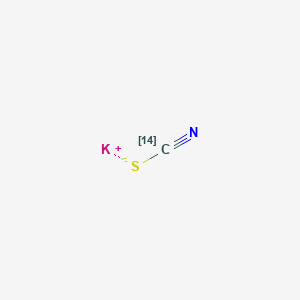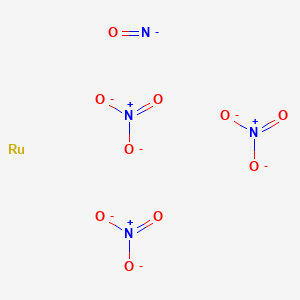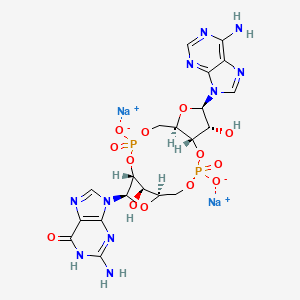
Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of thiopyran derivatives, which are characterized by a sulfur atom incorporated into a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate typically involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt). This reaction leads to the formation of the desired thiopyran derivative . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiopyran ring to a tetrahydrothiopyran derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or tetrahydrothiopyran derivatives.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate: Similar structure but with an oxygen atom instead of sulfur in the ring.
4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylic acid: The carboxylic acid derivative of the compound.
Uniqueness
Ethyl 4-oxo-6-(trifluoromethyl)-4H-thiopyran-2-carboxylate is unique due to the presence of both a trifluoromethyl group and a thiopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H7F3O3S |
|---|---|
Molekulargewicht |
252.21 g/mol |
IUPAC-Name |
ethyl 4-oxo-6-(trifluoromethyl)thiopyran-2-carboxylate |
InChI |
InChI=1S/C9H7F3O3S/c1-2-15-8(14)6-3-5(13)4-7(16-6)9(10,11)12/h3-4H,2H2,1H3 |
InChI-Schlüssel |
AELKBRHHQZTPCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=O)C=C(S1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)






![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)




